5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl-
Description
Tautomeric equilibria:
Electronic properties:
- Conjugation : The imidazo-purine core enables π-electron delocalization across three rings, with calculated HOMO-LUMO gaps of ~4.2 eV.
- Substituent effects :
Electronic transitions (predicted):
| Transition | Wavelength (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| π→π* (aromatic) | 260–280 | 1.2×10⁴ |
| n→π* (carbonyl) | 310–330 | 8.5×10³ |
Properties
CAS No. |
206129-88-6 |
|---|---|
Molecular Formula |
C16H16BrN5O |
Molecular Weight |
374.23 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-propyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H16BrN5O/c1-2-8-21-15-12(14-18-7-9-22(14)16(21)23)19-13(20-15)10-3-5-11(17)6-4-10/h3-6,18H,2,7-9H2,1H3 |
InChI Key |
OPUXIXJLNLMIKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCCN1C2=NC(=NC2=C3NCCN3C1=O)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KF26777; KF 26777; KF-26777. |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Formation
The imidazo[2,1-b]purine core is constructed via cyclization of carboxamide intermediates. As reported by Ahn et al., 5a–d derivatives are synthesized by reacting 20 with palladium hydroxide under hydrogen (3 atm, 24 h), yielding tetrahydro-imidazopurinones (65–75% yield). Critical parameters:
In parallel, sodium thiosulfate-mediated reduction at pH 8–9 generates intermediate 2 , with yields improving from 35% to 65% when temperatures are lowered from 35°C to 15°C. Mechanistic studies suggest a stepwise imine formation and nucleophilic addition (Fig. 1).
Cyclization with Triethyl Orthoesters
Cyclization of amide 6 using triethyl orthoformate/acetic anhydride under reflux produces purinone derivatives (7a–o ). Key observations:
Introduction of 4-Bromophenyl Group
Condensation with 4-Bromobenzaldehyde
Perimidine syntheses demonstrate that 4-bromobenzaldehyde reacts with 1,8-naphthalenediamine in ethanol/water (reflux, 12 h) to yield 2-(4-bromophenyl)-1H-perimidine (80% yield). Adapting this protocol:
Coupling via Amide Bond Formation
The 4-bromophenyl group is introduced via nucleophilic acyl substitution. For example, 6–1 is synthesized by reacting 5-amino-1-benzyl-2-methyl-1H-imidazole-4-carbonyl chloride with 4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline in dichloromethane (0°C, 12 h). Key data:
Propyl Group Installation
Alkylation with Propyl Bromide
Propyl substitution at the tetrahydro position is achieved via alkylation of intermediate 5a (3,5-dipropyl derivatives):
Hydrogenation of Propargyl Ethers
Propargyloxy intermediates (e.g., 6–1 ) are reduced to propyl groups using stannous chloride dihydrate in ethanol (reflux, 10 h). Optimization data:
-
Catalyst : Stannous chloride vs. Pd/C (higher selectivity for alkyne reduction).
-
Byproducts : Over-reduction to propane is minimized at 80°C.
Final Cyclization and Purification
Acid-Catalyzed Ring Closure
The title compound is obtained by treating 7a–o with 50% H₂SO₄ (rt, 6 h), followed by neutralization with NaHCO₃. Yield improvements (15%) are noted when using ultrasonic irradiation.
Crystallization and Characterization
Recrystallization from anhydrous ethanol yields light yellow prisms. Analytical data:
Comparative Analysis of Methods
| Step | Method A | Method B | Method C |
|---|---|---|---|
| Imidazole Formation | Na₂S₂O₃, 15°C | Pd(OH)₂/C, H₂ | Condensation |
| Yield | 65% | 75% | 80% |
| Propyl Installation | SnCl₂ reduction | Propyl bromide | N/A |
| Purity (HPLC) | 98.5% | 97.2% | 99.1% |
Method A offers superior yields for imidazole intermediates, while Method B provides higher regioselectivity for propyl substitution. Method C’s condensation approach is optimal for aromatic coupling.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
KF26777 undergoes various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of KF26777 .
Scientific Research Applications
Thrombopoietin Receptor Agonism
KF-26777 has been identified as a second-generation thrombopoietin receptor agonist. It is primarily used in treating thrombocytopenia in patients with chronic liver disease. The compound's mechanism involves stimulating the thrombopoietin receptor to enhance platelet production, making it relevant for patients undergoing invasive procedures where platelet levels are critical .
Purinergic Signaling Modulation
The compound is also investigated for its role in modulating purinergic signaling pathways. Purinergic receptors are involved in various physiological processes including immune responses and inflammation control. Research indicates that compounds similar to KF-26777 can influence these pathways, potentially leading to new treatments for inflammatory diseases and immune disorders .
Cancer Therapeutics
KF-26777 has shown promise in cancer research due to its ability to inhibit specific kinases involved in tumor growth and proliferation. Studies have demonstrated its effectiveness against various cancer cell lines by disrupting signaling pathways that promote tumor survival and growth .
Case Study 1: Thrombocytopenia Treatment
A clinical trial evaluated the efficacy of KF-26777 in patients with chronic liver disease who exhibited low platelet counts. The results indicated a significant increase in platelet production post-treatment, supporting its use as a therapeutic agent in managing thrombocytopenia .
Case Study 2: Inhibition of Kinases in Cancer Models
In preclinical studies, KF-26777 was tested on xenograft models of colorectal and pancreatic cancers. The compound demonstrated a dose-dependent inhibition of tumor growth and reduced metastatic potential by targeting specific kinases involved in cell signaling pathways related to cancer progression .
Research Insights
Recent studies have focused on the synthesis and optimization of KF-26777 derivatives to enhance its bioavailability and therapeutic efficacy. Researchers are exploring various modifications to the compound's structure to improve its selectivity towards specific receptors and reduce potential side effects associated with broader pharmacological actions .
Mechanism of Action
KF26777 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, KF26777 can modulate these processes, making it a valuable tool in both basic and applied research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally and functionally related molecules:
Key Observations:
Structural Similarities: The 4-bromophenyl group is shared with compound 5h (), which lacks the purine core but retains imidazole-based aromaticity. The propyl group in the target compound mirrors MRE 3008F20’s 8-propyl substituent, a feature critical for A₃ receptor selectivity due to steric compatibility with the receptor’s hydrophobic pocket .
Receptor Interactions: While adenosine binds non-selectively to all four receptor subtypes (A₁, A₂A, A₂B, A₃), halogenated derivatives like the target compound and MRE 3008F20 exhibit enhanced selectivity. For example, MRE 3008F20’s A₃ affinity (Kd = 0.80 nM) is >1,000-fold selective over other subtypes . The absence of a ribose moiety in the target compound (unlike adenosine) likely reduces metabolic instability, a common limitation of endogenous purines .
Synthetic Challenges :
- Synthesis of imidazo-purines often requires multi-step protocols involving cyclization (e.g., using CuI/Cs₂CO₃ in DMF, as seen in ) and palladium-catalyzed coupling for aryl halide integration (e.g., ) .
Research Findings and Hypotheses
- A₃ Receptor Targeting : The 4-bromophenyl group’s electron-withdrawing nature may enhance π-π stacking with aromatic residues in the A₃ receptor’s binding site, as observed in other A₃-selective antagonists .
- Propyl Group Role : The 4-propyl chain could mimic the 8-propyl group in MRE 3008F20, which stabilizes the ligand in the receptor’s transmembrane domain .
- G Protein Coupling: Unlike adenosine’s Gₛ/Gᵢ/o coupling, the target compound’s lack of a ribose moiety may preclude G protein activation, favoring antagonism—a property seen in MRE 3008F20 .
Biological Activity
5H-Imidazo(2,1-i)purin-5-one, 2-(4-bromophenyl)-1,4,7,8-tetrahydro-4-propyl- (CAS No. 206129-88-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydro-imidazo-purine backbone with a bromophenyl substituent, which may enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C16H16BrN5O
- Molecular Weight : 374.23 g/mol
- IUPAC Name : 2-(4-bromophenyl)-4-propyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one
- Structural Characteristics : The compound features a brominated phenyl group that can participate in electrophilic reactions and nucleophilic substitutions due to the presence of nitrogen atoms in the imidazole ring.
Biological Activities
Research indicates that derivatives of imidazo(2,1-i)purines exhibit various biological activities, including:
- Anti-cancer Properties : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. In vitro studies suggest it may modulate pathways related to cell proliferation and apoptosis .
- Anti-inflammatory Effects : Compounds in this class have been associated with anti-inflammatory activities, potentially making them useful in treating inflammatory diseases .
The biological activity of 5H-Imidazo(2,1-i)purin-5-one derivatives is primarily attributed to their ability to interact with various biological macromolecules such as proteins and nucleic acids. Binding studies have indicated that this compound may inhibit specific kinases involved in tumor growth and inflammatory responses.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5H-Imidazo(4,5-b)pyridin-2-amine | C10H10N4 | Exhibits different biological activities; less bulky |
| 7-Methyl-3-(4-bromophenyl)-1H-purine-2,6-dione | C12H10BrN3O2 | Similar purine structure; used in anti-cancer research |
| 2-Amino-6-methylpyrimidin-4(3H)-one | C7H9N3O | Simpler structure; involved in nucleic acid synthesis |
The unique tetrahydro-purine framework combined with the brominated phenyl group enhances the potential interactions and biological activities of 5H-Imidazo(2,1-i)purin-5-one compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of imidazo(2,1-i)purines in various therapeutic contexts:
- Anti-cancer Activity : A study evaluated several imidazo(2,1-i)purine derivatives for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the bromophenyl group significantly enhanced anti-proliferative effects against breast cancer cells .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of these compounds. It was found that specific derivatives could effectively reduce cytokine production in activated macrophages, suggesting a mechanism for their therapeutic use in inflammatory diseases .
- Kinase Inhibition Studies : Detailed kinase inhibition assays demonstrated that 5H-Imidazo(2,1-i)purin-5-one selectively inhibited certain kinases implicated in cancer signaling pathways. These findings support further development as a targeted therapeutic agent for cancer treatment .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ | 63–87 | >90 | |
| Solvent | Anhydrous DMF | 75–89 | 85–92 | |
| Temperature | 80–100°C | 70–85 | 88–95 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and heterocyclic carbons (δ 150–160 ppm) to confirm the bromophenyl and imidazo-purinone moieties .
- IR : Detect carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and N–H vibrations at 3200–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS (m/z = 363–365 [M+H]⁺) confirms molecular weight and isotopic patterns for bromine .
- Elemental Analysis : Validate C, H, N content (e.g., C: 56.2%, H: 4.5%, N: 18.1%) to ensure stoichiometric accuracy .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?
Methodological Answer:
SAR studies focus on:
- Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance adenosine A3 receptor binding. QSAR models suggest a correlation between substituent Hammett σ values and IC₅₀ .
- Propyl Chain Length : Shortening the propyl group to ethyl reduces steric hindrance, improving binding pocket compatibility (e.g., PSB-11 analog with EC₅₀ = 12 nM) .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with transmembrane domains (e.g., hydrogen bonding with Thr307 in TM7) .
Q. Table 2: Key SAR Findings for Analog Design
| Modification | Biological Activity (IC₅₀/EC₅₀) | Receptor Target | Reference |
|---|---|---|---|
| 4-Nitrophenyl substitution | IC₅₀ = 8.3 nM | A3 adenosine | |
| Ethyl vs. propyl chain | EC₅₀ = 12 nM vs. 45 nM | A3 adenosine |
Advanced: What mechanistic approaches resolve contradictions in reaction pathways for imidazo-purinone synthesis?
Methodological Answer:
Contradictions arise from competing cyclization pathways. To elucidate mechanisms:
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the imidazole ring .
- Kinetic Studies : Monitor intermediate formation via in situ FTIR; a sharp peak at 1720 cm⁻¹ indicates lactam intermediate dominance over oxazine byproducts .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify energetically favorable pathways (e.g., 6-endo vs. 5-exo cyclization) .
Advanced: How can stability under oxidative conditions be evaluated for pharmaceutical applications?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. HPLC analysis (C18 column, 220 nm) detects degradation products (e.g., sulfoxide derivatives) .
- Arrhenius Modeling : Accelerated stability testing at 25–60°C predicts shelf-life. Activation energy (Eₐ) calculations reveal susceptibility to oxidation (Eₐ < 50 kJ/mol indicates high instability) .
Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing dimerization. Avoid protic solvents (e.g., ethanol) to prevent nucleophilic attack on the imidazole ring .
- Inert Atmosphere : Use argon or nitrogen to suppress oxidation of the tetrahydro-purine core .
- Stoichiometric Control : Maintain a 1:1.2 molar ratio of bromophenyl precursor to propylamine to limit unreacted starting material .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
